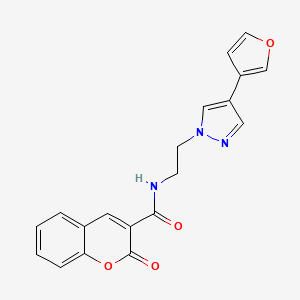

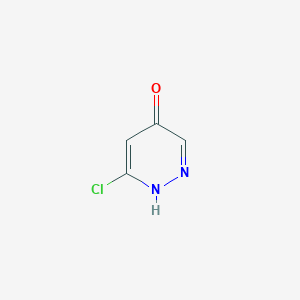

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including enzyme inhibition and antimicrobial activity . The furan moiety in the compound suggests potential for increased biological activity, as furan-containing compounds have been studied for their protein tyrosine kinase inhibitory activity .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions starting with the treatment of secondary amines with various reagents to obtain intermediate compounds, which are then further reacted to form the desired piperazine derivatives . For example, in one study, 2-furyl(1-piperazinyl)methanone was synthesized by dissolving it in acetonitrile, adding K2CO3, and refluxing the mixture for activation before treating it with equi-molar amounts of sulfonyl chlorides to form the targeted derivatives . The synthesis processes are often optimized for factors such as raw material ratios, reaction time, and temperature to achieve high yields .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is typically confirmed using various spectroscopic techniques such as EI-MS, IR, 1H-NMR, and sometimes 13C-NMR . For instance, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using IR, 1H-NMR, and MS . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, chlorodiorganotin(IV) complexes of piperazine derivatives have been synthesized through mole-ratio reactions with organotin chlorides . The reactivity of the piperazine nucleus allows for the formation of complexes and the introduction of various substituents, which can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine ring. These properties are crucial for determining the compound's suitability as a therapeutic agent. The biological activities, such as enzyme inhibitory activity, antimicrobial activity, and cytotoxicity, are also key characteristics that are assessed during the development of new therapeutic agents . For example, certain piperazine derivatives have shown excellent inhibitory effects against acetyl- and butyrylcholinesterase, as well as activity against Gram-positive and Gram-negative bacterial strains .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One significant application of related compounds involves the corrosion inhibition of mild steel in acidic media. Singaravelu et al. (2022) explored the corrosion inhibition activity of newly synthesized organic inhibitors, including derivatives of piperazine and furan, on mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency, attributed to the formation of a protective thin film on the steel surface. The study emphasizes the potential of such compounds in mitigating corrosion, which is crucial for extending the lifespan of metal structures in corrosive environments (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmaceutical Synthesis

In the realm of pharmaceuticals, compounds structurally related to "(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride" have been synthesized and evaluated for their biological activities. Kumar et al. (2017) synthesized a series of novel derivatives with the intention of assessing their antidepressant and antianxiety properties. This study highlights the potential therapeutic applications of such compounds in treating mental health disorders, showcasing the versatility of furan and piperazine derivatives in medicinal chemistry (Kumar et al., 2017).

Material Science

Furthermore, in material science, the synthesis and characterization of these compounds contribute to the development of new materials with potential applications in various industries. For example, Reddy et al. (2012) explored the catalytic potential of In(OTf)3 in promoting the aza-Piancatelli rearrangement, leading to the efficient synthesis of oxazine and thiazine derivatives from furan-2-yl(phenyl)methanol derivatives. This work not only underscores the utility of such compounds in organic synthesis but also opens new avenues for the development of materials with novel properties (Reddy et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for research involving this compound could include further exploration of its synthesis, characterization, and potential applications. Given the presence of the furan and piperazine rings, this compound could potentially be of interest in fields such as medicinal chemistry or materials science .

Mecanismo De Acción

Target of Action

The compound “(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride” is a complex organic molecule that contains a piperazine ring. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets, including neurotransmitter receptors .

Pharmacokinetics

The presence of the piperazine ring and the hydrochloride salt form could potentially enhance its water solubility, which might influence its absorption and distribution .

Result of Action

Based on the biological activities of other piperazine derivatives, potential effects could include modulation of neurotransmitter activity, which could influence a variety of physiological processes .

Propiedades

IUPAC Name |

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3.ClH/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14;/h1-7,12,15,20H,8-11,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMVQWJKPCCZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548768.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)

![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)

![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2548778.png)

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)